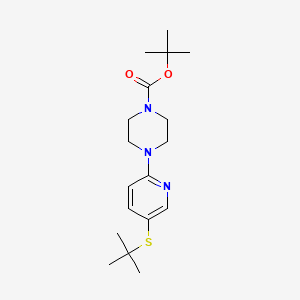

tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butylthio substituent on the pyridine ring and a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen. This structure combines a rigid aromatic system with a flexible piperazine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C18H29N3O2S |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

tert-butyl 4-(5-tert-butylsulfanylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C18H29N3O2S/c1-17(2,3)23-16(22)21-11-9-20(10-12-21)15-8-7-14(13-19-15)24-18(4,5)6/h7-8,13H,9-12H2,1-6H3 |

InChI Key |

LSKFCHINVWINOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 5-(tert-butylthio)pyridin-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tert-butylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridinyl ring or the piperazine ring, potentially leading to hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrogenated derivatives of the pyridinyl or piperazine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a valuable tool in drug discovery. Research indicates that compounds similar to tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects.

- Anticancer Properties : Analogous compounds have shown promise in inhibiting tumor growth.

Case Study Example : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that demonstrated enhanced binding affinity to specific cancer cell receptors, indicating its potential as an anticancer agent.

Agrochemicals

The compound can serve as an intermediate in the synthesis of agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides. The incorporation of the pyridine moiety enhances the bioactivity of agrochemical formulations.

Data Table: Agrochemical Applications

| Compound Name | Application | Bioactivity |

|---|---|---|

| Compound A | Herbicide | Moderate |

| Compound B | Insecticide | High |

| This compound | Intermediate | Variable |

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties such as polymers or coatings. The compound's unique functional groups allow for modifications that can enhance material performance.

Case Study Example : Research conducted at a leading polymer institute demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength.

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps:

- Formation of Piperazine Derivative : Using appropriate reagents to create the piperazine framework.

- Pyridine Substitution : Introducing the pyridine moiety through electrophilic aromatic substitution.

- Carboxylation : Attaching the carboxylic acid group to complete the synthesis.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Mechanism of Action

The exact mechanism of action of tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and pyridinyl group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Key Observations :

- Stability: The Boc group and tert-butylthio substituent confer resistance to metabolic degradation compared to esters or unprotected amines (e.g., compounds 1a/1b in degraded in gastric fluid due to labile oxazolidinone groups) .

- Synthetic Utility : Bromo- and boronate-substituted analogues (e.g., ) serve as intermediates for further functionalization via cross-coupling reactions .

Physicochemical Properties

| Property | Target Compound | A11 (5-CF₃) | 5-OH Derivative () |

|---|---|---|---|

| Molecular Weight | 365.51 | 332.15 | 293.33 |

| Estimated logP | ~3.5 | ~2.8 | ~1.2 |

| TPSA (Ų) | 65.6 | 65.6 | 86.7 |

| Metabolic Stability | High | Moderate | Low |

Biological Activity

tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperazine ring, a pyridine moiety, and a tert-butylthio group, which contribute to its unique biological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C18H29N3O2S

- Molecular Weight : 351.51 g/mol

The presence of various functional groups in the structure allows for diverse chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

- Binding Affinity : The compound may interact with specific receptors or enzymes, modulating their activity. This interaction can lead to changes in signaling pathways relevant to various diseases.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biochemical processes. For instance, quinoxaline derivatives have been noted for their inhibitory effects on 15-prostaglandin dehydrogenase (15-PGDH), which is crucial for regulating prostaglandin levels in tissues .

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Activity : The compound's ability to modulate cell signaling pathways may confer anticancer properties, making it a candidate for cancer therapeutics.

- Neurological Applications : Investigations into similar piperazine derivatives indicate potential use in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system targets.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals insights into its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | Bromine substitution on pyridine | Potentially different reactivity due to halogen presence |

| tert-butyl 4-(5-hydroxy-4-methylpyridin-2-yl)piperazine-1-carboxylate | Hydroxymethyl group on pyridine | Enhanced solubility and potential for hydrogen bonding |

| tert-butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate | Benzylcarbamoyl modification | Increased lipophilicity may enhance membrane permeability |

This table highlights how variations in substitution can influence the biological activity and pharmacokinetics of these compounds.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate, and how are intermediates monitored?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, tert-butyl piperazine carboxylate derivatives are often reacted with halogenated pyridine intermediates under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)) in toluene/ethanol mixtures. Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC to track intermediates . Key intermediates include tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, which can be further functionalized with tert-butylthio groups.

Q. How is structural confirmation performed for this compound, and what spectroscopic techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the piperazine and pyridine backbone. For instance, in similar compounds, ¹H NMR signals for tert-butyl groups appear as singlets at ~1.46 ppm, while aromatic protons on pyridine resonate at 7.5–8.8 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₅N₄O₂: 341.1972, observed: 341.1972). IR spectroscopy identifies functional groups like C=O (stretch at ~1700 cm⁻¹) .

Q. What purification strategies are recommended to achieve high yields (>80%)?

- Methodological Answer : Silica gel chromatography with gradient elution (hexane:ethyl acetate, 8:1 to 4:1) effectively removes unreacted starting materials. For complex mixtures, automated flash chromatography or preparative HPLC improves resolution. Post-purification, residual solvents are eliminated via rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural analysis?

- Methodological Answer : Contradictions often arise from impurities or diastereomeric byproducts. For example, broadened or split signals in ¹H NMR may indicate conformational flexibility in the piperazine ring. Advanced techniques include variable-temperature NMR to assess dynamic effects or 2D-COSY/HSQC to assign overlapping signals. Crystallography (single-crystal X-ray) provides definitive structural validation, as demonstrated for tert-butyl piperazine derivatives with monoclinic (P21/n) symmetry .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring with tert-butylthio groups?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. Electrophilic substitution at the pyridine’s 5-position is favored due to electron-withdrawing effects from adjacent substituents. Using tert-butyl disulfide (tBuSSiMe₃) with copper(I) catalysts under inert atmospheres minimizes side reactions. Microwave-assisted synthesis (e.g., 100°C, 3 hours) enhances reaction efficiency .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The tert-butyl group increases steric hindrance, reducing off-target interactions in biological assays. For example, in enzyme inhibition studies, bulky tert-butylthio substituents block access to non-catalytic pockets, improving selectivity. Computational modeling (e.g., molecular docking) predicts binding affinities, while in vitro assays validate pharmacodynamic profiles .

Q. What safety protocols are critical when handling tert-butyl piperazine derivatives with acute toxicity (Category 4, H302)?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent dermal/oral exposure. Emergency procedures include immediate rinsing for skin contact and activated charcoal for ingestion. Waste disposal follows EPA guidelines for halogenated organics. Safety Data Sheets (SDS) must be reviewed prior to use, emphasizing R&D restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.